N'-Nitro-N-nitroso-N-pentylurea

Description

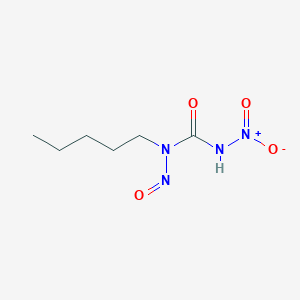

N'-Nitro-N-nitroso-N-pentylurea is a nitrosourea compound characterized by a urea backbone substituted with a nitroso group (-NO) and a pentyl alkyl chain. Nitrosoureas are distinct from nitrosamines due to their urea-derived structure, which allows spontaneous decomposition into reactive alkylating agents without requiring metabolic activation .

Properties

CAS No. |

89445-11-4 |

|---|---|

Molecular Formula |

C6H12N4O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-nitro-1-nitroso-1-pentylurea |

InChI |

InChI=1S/C6H12N4O4/c1-2-3-4-5-9(8-12)6(11)7-10(13)14/h2-5H2,1H3,(H,7,11) |

InChI Key |

MKSOHTRNJOKPLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C(=O)N[N+](=O)[O-])N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Nitro-N-nitroso-N-pentylurea typically involves the reaction of pentylurea with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the desired product and minimize side reactions. The general reaction can be represented as follows: [ \text{Pentylurea} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N’-Nitro-N-nitroso-N-pentylurea} + \text{by-products} ]

Industrial Production Methods: On an industrial scale, the production of N’-Nitro-N-nitroso-N-pentylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: N’-Nitro-N-nitroso-N-pentylurea undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amines.

Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

N’-Nitro-N-nitroso-N-pentylurea has several applications in scientific research:

Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in cancer research.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

Industry: N’-Nitro-N-nitroso-N-pentylurea is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-Nitro-N-nitroso-N-pentylurea involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, protein modification, and other cellular effects, contributing to its mutagenic and carcinogenic properties.

Comparison with Similar Compounds

Structural Classification and Key Differences

Nitrosoureas and nitrosamines represent two major classes of N-nitroso compounds. The table below highlights structural and mechanistic contrasts:

Key Structural Notes:

Mechanism of Carcinogenicity

Both classes generate alkylating agents that form DNA adducts, but their activation pathways differ:

- Nitrosoureas: Decompose spontaneously under physiological conditions to produce carbocations and diazonium ions, directly alkylating DNA . This property makes them potent direct-acting carcinogens.

- Nitrosamines : Require metabolic conversion (e.g., via CYP450 enzymes) to yield reactive intermediates like methyldiazonium ions (for NDMA) .

Toxicity and Regulatory Considerations

Regulatory Context :

- Nitrosamines like NDMA are tightly regulated in pharmaceuticals due to contamination risks (e.g., in sartans), with EMA enforcing limits as low as 0.03 ppm .

- Nitrosoureas, while equally carcinogenic, are primarily controlled in occupational settings due to their use in research rather than consumer products .

Endogenous Formation and Exposure Sources

- Nitrosamines: Formed endogenously from nitrite and amines in foods (e.g., cured meats, beer) . Vitamin C and α-tocopherol inhibit this process .

- Nitrosoureas: Less commonly reported in food but may arise in industrial or pharmaceutical contexts. No direct evidence of endogenous formation was found in the provided data.

Dietary Exposure :

- Average daily intake of preformed nitrosamines is 0.5–1.0 µg/person, primarily from cured meats and beer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.